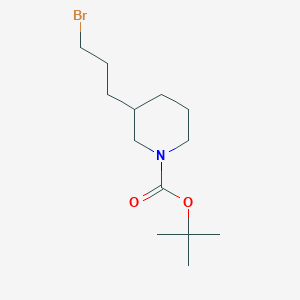
1-Isocyanato-2-(phenoxymethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyanato-2-(phenoxymethyl)benzene is an organic compound with the molecular formula C14H11NO2 It is a derivative of benzene, featuring an isocyanate group (-NCO) and a phenoxymethyl group (-OCH2C6H5) attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Isocyanato-2-(phenoxymethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 2-(phenoxymethyl)aniline with phosgene (COCl2) under controlled conditions. The reaction typically proceeds as follows:
C6H5OCH2C6H4NH2+COCl2→C6H5OCH2C6H4NCO+2HCl
In this reaction, phosgene acts as a reagent to convert the amine group (-NH2) into an isocyanate group (-NCO). The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, and the temperature is maintained at a low level to prevent decomposition of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the hazardous nature of phosgene.
Chemical Reactions Analysis
Types of Reactions
1-Isocyanato-2-(phenoxymethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Addition: The isocyanate group (-NCO) is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.
Substitution Reactions: The phenoxymethyl group (-OCH2C6H5) can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions
Nucleophilic Addition: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Substitution Reactions: Electrophiles such as halogens, nitro groups, and sulfonic acids can be introduced to the benzene ring under acidic or basic conditions.
Major Products Formed
Ureas and Carbamates: Formed through nucleophilic addition of amines and alcohols, respectively.
Substituted Benzene Derivatives: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
1-Isocyanato-2-(phenoxymethyl)benzene has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the production of polymers and coatings due to its reactive isocyanate group.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Industrial Applications: Utilized in the manufacture of adhesives, sealants, and elastomers.
Mechanism of Action
The mechanism of action of 1-Isocyanato-2-(phenoxymethyl)benzene primarily involves the reactivity of its isocyanate group. The isocyanate group can react with nucleophiles to form stable covalent bonds, leading to the formation of various derivatives. The phenoxymethyl group can also participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Comparison with Similar Compounds
1-Isocyanato-2-(phenoxymethyl)benzene can be compared with other isocyanate compounds such as:
Phenyl Isocyanate: Lacks the phenoxymethyl group, making it less versatile in terms of functionalization.
Methyl Isocyanate: Smaller and more volatile, used primarily in the production of pesticides.
Toluene Diisocyanate: Contains two isocyanate groups, making it highly reactive and useful in the production of polyurethanes.
Properties
IUPAC Name |
1-isocyanato-2-(phenoxymethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-11-15-14-9-5-4-6-12(14)10-17-13-7-2-1-3-8-13/h1-9H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEXXDXHIUWRRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=CC=C2N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594646 |
Source


|
| Record name | 1-Isocyanato-2-(phenoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910037-00-2 |
Source


|
| Record name | 1-Isocyanato-2-(phenoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50594646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Cyclopropylmethyl)amino]propanenitrile](/img/structure/B1288021.png)


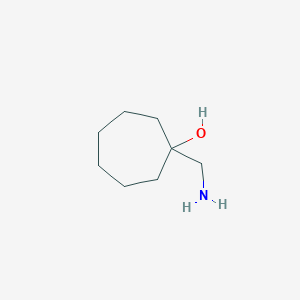
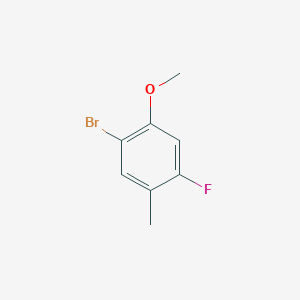

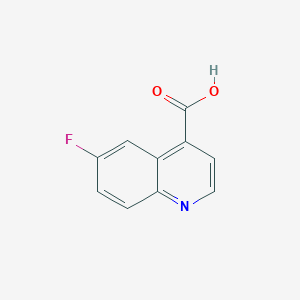
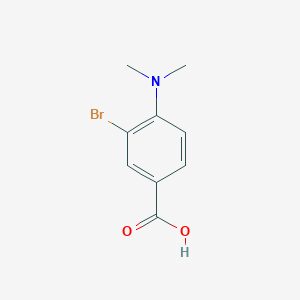
![2-Bromo-5-chlorobenzo[b]thiophene](/img/structure/B1288040.png)

